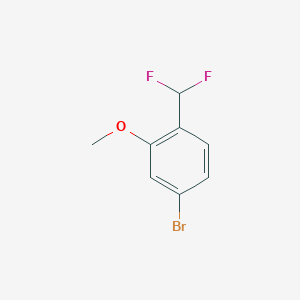

4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWGRWICQOPHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

This guide provides a comprehensive overview of the synthetic protocols for preparing 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by the difluoromethyl group make this compound a subject of significant interest for researchers and drug development professionals. This document will delve into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis.

Introduction: The Significance of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group has emerged as a critical functional motif in modern chemistry. It is often employed as a bioisostere for hydroxyl, thiol, or amine groups, offering a unique combination of properties. The CF₂H group can act as a lipophilic hydrogen bond donor, enhancing membrane permeability and metabolic stability of drug candidates.[1] Its incorporation into aromatic systems, such as in this compound, provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Synthetic Strategy: A Two-Stage Approach

The most direct and widely applicable synthetic route to this compound involves a two-stage process. This strategy hinges on the initial preparation of a key intermediate, 4-bromo-2-methoxybenzaldehyde, followed by the deoxydifluorination of the aldehyde functionality.

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of the Key Intermediate: 4-Bromo-2-methoxybenzaldehyde

The synthesis of 4-bromo-2-methoxybenzaldehyde can be approached through several methods, with the choice often depending on the availability of starting materials and the desired scale of the reaction.

Method A: Formylation of 3-Bromoanisole

One common approach involves the formylation of 3-bromoanisole. However, this method can suffer from poor regioselectivity, leading to a mixture of isomers that require careful purification.[2]

Method B: A More Selective Route from 1,4-Dibromo-2-fluorobenzene

A more selective and scalable synthesis starts from 1,4-dibromo-2-fluorobenzene. This multi-step process, outlined in several patents, offers better control over the final product's regiochemistry.[2][3]

The key steps are:

-

Metal-Halogen Exchange and Formylation: 1,4-Dibromo-2-fluorobenzene undergoes a metal-halogen exchange, typically with a strong base like butyl lithium, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This selectively introduces the aldehyde group at the position of one of the bromine atoms.[2][3]

-

Nucleophilic Aromatic Substitution (SNAr): The resulting 2-fluoro-4-bromobenzaldehyde is then subjected to a nucleophilic aromatic substitution reaction with methanol in the presence of a base like potassium carbonate. The methoxy group displaces the fluorine atom to yield the desired 4-bromo-2-methoxybenzaldehyde.[2][3]

Caption: Synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene.

Part II: Deoxydifluorination of 4-Bromo-2-methoxybenzaldehyde

The conversion of the aldehyde group in 4-bromo-2-methoxybenzaldehyde to a difluoromethyl group is the crucial step in this synthesis. A variety of reagents can accomplish this transformation, each with its own advantages and disadvantages in terms of reactivity, safety, and operational simplicity. The wide availability of aldehydes makes this a highly desirable strategy.[4]

Deoxydifluorination Reagents and Mechanistic Considerations

Deoxydifluorination of aldehydes is a well-established method for installing a difluoromethyl group.[4] Traditional reagents like sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST) are effective but are also hazardous and require careful handling.[4][5] More recent developments have focused on milder and safer alternatives.

One such modern approach utilizes a combination of diphenyl sulfide (Ph₂S) and Selectfluor®. This system offers a safer and more operationally convenient protocol.[4] The proposed mechanism involves the activation of the aldehyde by a sulfur-based species, followed by nucleophilic attack of fluoride and subsequent elimination to form the difluoromethyl group.

Another effective and milder method involves the use of anhydrous tetramethylammonium fluoride (NMe₄F) in conjunction with perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (Tf₂O).[6] This approach provides moderate to excellent yields for the conversion of (hetero)aryl aldehydes to their corresponding difluoromethyl products.[6]

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the structural rationale for its observed and predicted properties and providing actionable experimental protocols for its characterization.

Molecular Identity and Structural Rationale

This compound, with the CAS Number 1254034-35-9, possesses a unique combination of substituents on a benzene scaffold that imparts a specific set of electronic and steric characteristics. The presence of a bromine atom, a difluoromethyl group, and a methoxy group creates a nuanced electronic environment that influences its reactivity, metabolic stability, and intermolecular interactions—key considerations in drug design and materials science.[1]

The difluoromethyl group, in particular, is a bioisostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, influencing protein-ligand interactions. Its electron-withdrawing nature, combined with the inductive effect of the bromine and the resonance effect of the methoxy group, contributes to the overall polarity and reactivity of the molecule.

| Property | Value | Source |

| CAS Number | 1254034-35-9 | [1] |

| Molecular Formula | C₈H₇BrF₂O | [1] |

| Molecular Weight | 237.041 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(Br)C=C1)C(F)F | |

| InChI | InChI=1S/C8H7BrF2O/c1-12-8-5-6(7(10)11)2-3-4-12/h2-5,7H,1H3 | |

| InChIKey | Not Available |

Predicted Physicochemical Properties: A Computational Approach

In the absence of extensive experimental data, computational modeling provides valuable initial estimates of the physicochemical properties of this compound. These predictions are crucial for guiding experimental design and anticipating the compound's behavior in various environments.

| Property | Predicted Value | Method/Software |

| Boiling Point | ~220-240 °C at 760 mmHg | Estimation based on related structures |

| Melting Point | Not Available | |

| Density | ~1.5 - 1.6 g/cm³ | Estimation based on related structures |

| logP | ~3.0 - 3.5 | ALOGPS, ChemDraw |

| pKa | Not Available |

Expert Insight: The predicted logP value suggests that this compound is a moderately lipophilic compound. This has significant implications for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A logP in this range often correlates with good membrane permeability.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the proton of the difluoromethyl group. The aromatic region will likely display a complex splitting pattern due to the different electronic environments of the protons on the substituted ring. The methoxy group should appear as a singlet around 3.8-4.0 ppm. The difluoromethyl proton will be a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the eight carbon atoms. The carbon of the difluoromethyl group will be split into a triplet by the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, likely a doublet due to coupling with the proton, is expected for the two equivalent fluorine atoms of the difluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

C-H stretching (aromatic and aliphatic)

-

C=C stretching (aromatic ring)

-

C-O stretching (ether)

-

C-F stretching (difluoromethyl group)

-

C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 in approximately a 1:1 ratio).

Experimental Protocols for Physicochemical Characterization

The following protocols provide a framework for the experimental determination of key physicochemical properties of this compound.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 107.[2][3]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of two largely immiscible solvents, in this case, n-octanol and water.

Methodology:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol.

-

Partitioning: In a glass vessel with a screw cap, combine a known volume of the n-octanol stock solution with a known volume of water.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as HPLC-UV or GC-MS.

-

Calculation: Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility by Shake-Flask Method

This protocol is a standard method for determining the thermodynamic solubility of a compound.[4][5]

Principle: An excess of the solid compound is equilibrated with a solvent to form a saturated solution. The concentration of the solute in the saturated solution represents its solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

-

Quantification: Calculate the solubility from a standard calibration curve.

Diagram of the Aqueous Solubility Workflow:

Caption: Workflow for aqueous solubility determination.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound at the recommended temperature of -20°C in a tightly sealed container under an inert atmosphere.[1]

Conclusion

This compound is a compound with significant potential in drug discovery and materials science. While experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive overview based on its structural characteristics, computational predictions, and established experimental protocols. The provided methodologies offer a clear path for researchers to fully characterize this promising molecule and unlock its full potential.

References

-

OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

-

U.S. Environmental Protection Agency. (2000). Product Properties Test Guidelines, OPPTS 830.7550, Partition Coefficient (n-Octanol/Water), Shake Flask Method. Available at: [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Kerns, E. H., & Di, L. (2004).

- Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002.

- Volgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.

Sources

4-Bromo-1-(difluoromethyl)-2-methoxybenzene CAS number

An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of this compound, identified by CAS number 1261512-49-5 . This document details the compound's chemical identity, physicochemical properties, plausible synthetic pathways, and critical applications as a versatile building block in medicinal chemistry and materials science. We will explore the strategic importance of its distinct functional groups—the bromo moiety for cross-coupling, the difluoromethyl group as a bioisostere, and the methoxy group for electronic modulation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural attributes for the synthesis of novel molecules.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-Bromo-2-(difluoromethyl)anisole, is a halogenated and fluorinated aromatic compound whose structural features make it a valuable intermediate in organic synthesis.[1] The presence of three distinct functional groups on the benzene ring offers multiple avenues for chemical modification, providing a scaffold for building complex molecular architectures.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 1261512-49-5 | [1][2] |

| Molecular Formula | C₈H₇BrF₂O | [1] |

| Molecular Weight | 237.04 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Common Synonyms | 4-Bromo-2-(difluoromethyl)anisole; 5-Bromo-2-methoxybenzodifluoride | [1] |

| Boiling Point | ~232°C (estimated) | [3] |

| Density | ~1.508 g/cm³ (estimated) | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical synthetic route can be devised based on established organometallic and fluorination chemistry. A plausible pathway originates from the commercially available precursor, 4-bromo-2-methoxybenzaldehyde.

Proposed Synthetic Protocol: A Two-Step Approach

This proposed synthesis involves the conversion of an aldehyde to a difluoromethyl group using a fluorinating agent.

-

Step 1: Preparation of 4-bromo-2-methoxybenzaldehyde. This intermediate can be synthesized from readily available materials like 1,4-dibromo-2-fluorobenzene. The process involves a metal-halogen exchange followed by formylation.[4] Alternatively, formylation of meta-bromoanisole can be performed, though selectivity may be lower.[4] For the purpose of this guide, we will consider 4-bromo-2-methoxybenzaldehyde as the starting material.

-

Step 2: Deoxyfluorination to yield this compound. The aldehyde functional group is converted to the target difluoromethyl group. Diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents are suitable for this transformation. The mechanism involves the initial reaction of the aldehyde's carbonyl oxygen with the fluorinating agent, followed by nucleophilic substitution by fluoride ions to replace the oxygen with two fluorine atoms.

Protocol: Synthesis of this compound

-

Materials: 4-bromo-2-methoxybenzaldehyde, Deoxyfluorination agent (e.g., DAST, Deoxo-Fluor®), anhydrous dichloromethane (DCM), nitrogen or argon atmosphere, standard glassware.

-

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere, dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the deoxyfluorination agent (approx. 1.2-1.5 eq.) dropwise to the stirred solution. Causality: The reaction is exothermic, and slow addition at a reduced temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cautiously quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step neutralizes the acidic byproducts of the fluorinating agent.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final product, this compound.

-

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

The utility of this compound stems from the unique and complementary roles of its functional groups, making it a powerful scaffold for building molecules with desired pharmacological properties.

-

The Bromo Group as a Reactive Handle: The bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions.[3] Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the facile formation of carbon-carbon or carbon-heteroatom bonds at this position. This enables the strategic introduction of diverse substituents, from simple alkyl chains to complex heterocyclic systems, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

-

The Difluoromethyl (CF₂H) Group as a Bioisostere: The difluoromethyl group is increasingly used in medicinal chemistry as a bioisostere of a hydroxyl (-OH), thiol (-SH), or even a hydroxymethyl (-CH₂OH) group. Its introduction can significantly enhance a molecule's properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

-

Lipophilicity: Fluorine substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Binding Affinity: The CF₂H group is a weak hydrogen bond donor and can alter the electrostatic potential of the aromatic ring, potentially leading to stronger and more specific interactions with target proteins.[5]

-

-

The Methoxy Group as a Modulator: The methoxy (-OCH₃) group is an electron-donating group that influences the electronic properties of the benzene ring. This can modulate the reactivity of the other positions and affect how the molecule interacts with biological targets. It can also serve as a potential site for O-demethylation, creating a phenol for further functionalization or as a metabolic clearance pathway.

The combination of these features makes this compound a key intermediate for synthesizing inhibitors for various therapeutic targets. For instance, brominated benzamide derivatives have been successfully designed as potent FGFR1 inhibitors for non-small cell lung cancer.[6][7] The core structure of this compound provides a perfect starting point for developing analogous inhibitors where the difluoromethyl group could impart superior pharmacokinetic properties.

Caption: Role as a building block in a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

-

Hazard Identification: Based on related compounds, it is prudent to assume that this chemical may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10] It may also be harmful if swallowed.[8]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for accelerating research in drug discovery and materials science. Its trifunctional nature provides a robust platform for synthetic chemists to perform selective modifications, enabling the systematic development of novel compounds with tailored biological and physical properties. The incorporation of the difluoromethyl group, in particular, aligns with current trends in medicinal chemistry aimed at enhancing metabolic stability and target affinity. As demand for sophisticated molecular scaffolds grows, the utility of this and related building blocks is set to expand, paving the way for the next generation of therapeutics and advanced materials.

References

-

ChemWhat. 4-Bromo-1-difluoromethoxy-2-trifluoromethyl-benzene CAS#: 954236-13-6. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. [Link]

-

PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

National Institutes of Health (NIH). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION - Regioselective bromination of electron-rich benzoic acids. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

-

PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

-

National Institutes of Health (NIH). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

Sources

- 1. 4-Bromo-2-(difluoromethyl)-1-methoxybenzene - CAS:1261512-49-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1261512-49-5 | 4-Bromo-2-(difluoromethyl)-1-methoxybenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 1-Bromo-4-[difluoro(methoxy)methyl]benzene|C8H7BrF2O [benchchem.com]

- 4. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

spectroscopic data (NMR, IR, MS) of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Executive Summary

The structural elucidation of novel or specialized chemical entities is the bedrock of modern drug discovery and materials science. This compound (Molecular Formula: C₈H₇BrF₂O, Molecular Weight: 237.04 g/mol ) is a substituted anisole derivative whose utility in synthetic chemistry is predicated on the precise arrangement of its functional groups.[1] The presence of a bromine atom, a methoxy group, and a difluoromethyl group on the benzene ring presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, this document not only presents the predicted data but also explains the underlying physical principles that give rise to the spectral features, offering researchers a robust framework for the characterization of this and structurally related molecules.

Molecular Structure and Spectroscopic Probes

The strategic application of multiple spectroscopic techniques is essential for unambiguous structural confirmation. Each method provides a unique piece of the structural puzzle, and their combined interpretation constitutes a rigorous analytical workflow.

Caption: Interplay of spectroscopic methods for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, connectivity, and electronic environment of hydrogen atoms.

-

Aromatic Region (δ 7.0-7.5 ppm): Three distinct signals are expected for the protons on the benzene ring. Their splitting patterns (doublets, doublets of doublets) will be dictated by their coupling to adjacent protons.

-

Methoxy Group (δ ~3.9 ppm): The three protons of the methoxy (-OCH₃) group are equivalent and not coupled to other protons, resulting in a sharp singlet.

-

Difluoromethyl Group (δ 6.6-7.3 ppm): The single proton of the -CHF₂ group is a key diagnostic feature. Due to coupling with two equivalent fluorine atoms, this signal will appear as a triplet (¹J-H,F coupling). The significant downfield shift is caused by the strong electron-withdrawing effect of the adjacent fluorine atoms.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.40 | d | ~2.5 | H-3 |

| ~7.25 | dd | ~8.5, 2.5 | H-5 |

| ~7.05 | d | ~8.5 | H-6 |

| ~6.80 | t | ~56.0 | H-CF₂ |

| ~3.90 | s | - | H-OCH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record the spectrum at 298 K. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

-

Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the electronegative oxygen and fluorine-bearing groups will be the most downfield.

-

Difluoromethyl Carbon (δ ~115 ppm, ¹J-C,F ~240 Hz): The carbon of the -CHF₂ group is highly characteristic. It will appear as a triplet due to strong one-bond coupling to the two fluorine atoms.[2]

-

Methoxy Carbon (δ ~56 ppm): The carbon of the -OCH₃ group will appear as a singlet in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~155.0 | s | - | C-2 (C-O) |

| ~133.0 | s | - | C-5 |

| ~128.0 | t | ~25 | C-1 (C-CF₂) |

| ~125.0 | s | - | C-3 |

| ~115.0 | t | ~240 | C-CF₂ |

| ~114.0 | s | - | C-6 |

| ~113.0 | s | - | C-4 (C-Br) |

| ~56.5 | s | - | C-OCH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the residual solvent signal of CDCl₃ at 77.16 ppm.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is an indispensable tool, offering high sensitivity and a wide chemical shift range.[3]

-

Difluoromethyl Group (δ -90 to -120 ppm): The two fluorine atoms in the -CHF₂ group are chemically equivalent. They are coupled to the single proton, which splits their signal into a doublet. The chemical shift is highly sensitive to the electronic environment.[2][4]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

| ~ -95.0 | d | ~56.0 | F-CF₂ |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. An external reference like CFCl₃ may be used.

-

Instrumentation: Utilize an NMR spectrometer with a fluorine-capable probe.

-

Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum if desired, though the proton-coupled spectrum provides the valuable doublet information.

-

Processing: Process the data and reference the spectrum appropriately.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent method for quickly confirming the presence of key structural motifs.[5]

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1590, 1480 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1260-1230 | Strong | Aryl-O Stretch (asymmetric) |

| 1150-1050 | Strong | C-F Stretch |

| 1040-1020 | Strong | Aryl-O Stretch (symmetric) |

| 880-800 | Strong | C-H Out-of-plane Bending |

| 600-500 | Medium-Weak | C-Br Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline-corrected. Identify and label the characteristic absorption peaks and compare them with known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. For this compound, Electron Ionization (EI) is a common technique.

-

Molecular Ion (M⁺): The most critical feature is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator for the presence of a single bromine atom.[6]

-

Fragmentation: Common fragmentation pathways may include the loss of the bromine atom ([M-Br]⁺), the methoxy group ([M-OCH₃]⁺), or a formyl group from the ether ([M-CHO]⁺).

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

|---|---|---|

| 238 | ~98 | [M+2]⁺ (with ⁸¹Br) |

| 236 | 100 | [M]⁺ (with ⁷⁹Br) |

| 157 | Variable | [M-Br]⁺ |

| 205 | Variable | [M-OCH₃]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms) and an electron ionization source.

-

GC Method: Inject 1 µL of the solution. Use a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., hold at 50°C for 1 min, then ramp to 280°C at 20°C/min).

-

MS Method: Set the ion source to 70 eV (standard for EI). Scan a mass range of m/z 40-350.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion region to confirm the bromine isotopic pattern.

Integrated Analytical Workflow

The confirmation of the structure of this compound is a process of data integration, where each piece of spectroscopic evidence corroborates the others.

Sources

- 1. usbio.net [usbio.net]

- 2. rsc.org [rsc.org]

- 3. biophysics.org [biophysics.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]

commercial availability of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

An In-depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-methoxybenzene for Advanced Research Applications

Introduction

This compound, also known as 4-Bromo-2-(difluoromethyl)anisole, is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features—a bromine atom, a difluoromethyl group, and a methoxy group on a benzene ring—make it a versatile synthetic building block. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The difluoromethyl moiety is a key bioisostere for hydroxyl and thiol groups, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides an in-depth overview of the commercial availability, chemical properties, applications, and handling of this important research chemical.

Chemical Identity and Physicochemical Properties

Correctly identifying the compound is critical for sourcing and application. While the numbering of substituents can vary, the most commonly accepted IUPAC name is 4-Bromo-2-(difluoromethyl)-1-methoxybenzene.

Table 1: Physicochemical Properties of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene

| Property | Value | Source |

| CAS Number | 1261512-49-5 | [3] |

| Molecular Formula | C₈H₇BrF₂O | [3] |

| Molecular Weight | 237.04 g/mol | [3] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Storage | Sealed in dry, Room Temperature | [3] |

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers. It is typically offered for research and development purposes and not for therapeutic or diagnostic use. When sourcing this chemical, it is imperative to request a Certificate of Analysis (CoA) to verify its purity and identity.

Table 2: Commercial Suppliers and Typical Product Specifications

| Supplier | Purity | Available Quantities | CAS Number | Notes |

| Sunway Pharm Ltd | 97% | 1g, 5g, 25g | 1261512-49-5 | Offers CoA, Datasheet, and NMR data.[3] |

| BLDpharm | Varies | Inquire | Not specified for this exact compound, but related compounds are available. | Offers a wide range of brominated building blocks.[4][5][6] |

| LEAPChem | Varies | Inquire | Not specified for this exact compound, but related compounds are available. | Specialized supplier for research and bulk manufacturing.[7] |

Strategic Workflow for Compound Acquisition and Utilization

The process of acquiring and using a specialized chemical like this compound in a research setting follows a structured workflow to ensure safety, accuracy, and efficiency.

Caption: Workflow for sourcing, verifying, and utilizing the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its dual functionality, which allows for its incorporation into complex molecules through sequential or orthogonal synthetic strategies.

-

Cross-Coupling Reactions: The aryl bromide functionality is a cornerstone of modern organic synthesis. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of diverse substituents at the 4-position of the benzene ring.

-

Bioisosteric Replacement: The difluoromethyl (CF₂H) group is a valuable bioisostere. Its ability to act as a hydrogen bond donor and its intermediate lipophilicity compared to methyl (CH₃) and trifluoromethyl (CF₃) groups make it an attractive substituent for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.[2] Replacing a metabolically labile methoxy group or a potentially toxic phenol with a difluoromethyl ether can lead to improved drug candidates.

-

Scaffold for Novel Inhibitors: Brominated aromatic compounds are frequently used as starting points for the design of novel enzyme inhibitors. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as potent inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer.[8][9]

Caption: Relationship between structural features and synthetic applications.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]

GHS Hazard Information (Based on Related Compounds):

Synthetic Methodologies

While this guide focuses on commercial availability, understanding the synthesis of this compound provides valuable context. The synthesis would likely involve a multi-step sequence, leveraging established methods for bromination and difluoromethylation of aromatic rings. A plausible, though not explicitly documented, route could involve:

-

Bromination of a Methoxy-substituted Precursor: Introducing a bromine atom onto a difluoromethyl-methoxybenzene precursor using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid.

-

Difluoromethylation of a Bromo-methoxy Phenol: Converting the hydroxyl group of a corresponding phenol to a difluoromethyl ether using a difluoromethylating agent such as chlorodifluoromethane or TMSCF₂H under basic conditions.

-

Sandmeyer Reaction: A Sandmeyer reaction starting from a corresponding difluoro-methoxy-aniline could also be a viable route to introduce the bromo group.[14]

Researchers considering in-house synthesis should conduct a thorough literature search for detailed and validated protocols.

Conclusion

This compound is a strategically important building block for researchers in medicinal chemistry and drug development. Its commercial availability from specialized suppliers, combined with its versatile chemical handles, allows for its integration into a wide array of synthetic programs aimed at discovering novel therapeutics. By understanding its properties, sourcing channels, and safe handling procedures, scientists can effectively leverage this compound to accelerate their research and development efforts.

References

- ChemicalBook. (2025). 4-Bromo-1-difluoromethoxy-2-methyl-benzene - Safety Data Sheet.

- PubChem. 4-Bromo-1-fluoro-2-methoxybenzene.

- AOBChem. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene.

- BLDpharm. 4-Bromo-1-(difluoromethoxy)-2-isopropoxybenzene.

- BLDpharm. 4-Bromo-1-fluoro-2-methoxybenzene.

- MilliporeSigma. (2025). SAFETY DATA SHEET.

- Echemi. 4-bromo-2-difluoromethyl-1-fluorobenzene.

- PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromoanisole.

- Sunway Pharm Ltd. 4-Bromo-2-(difluoromethyl)-1-methoxybenzene.

- Sigma-Aldrich. 4-Bromo-1,2-difluorobenzene.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Bromo-2,4-difluorobenzene.

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- BLDpharm. 1-Bromo-4-(difluoromethyl)-2-(methoxymethoxy)benzene.

- XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.

- Thermo Scientific Chemicals. 4-Bromo-1,2-difluorobenzene, 98+%.

- National Institutes of Health (NIH). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.

- Metlin. (2023). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.

- BenchChem. 1-Bromo-4-[difluoro(methoxy)methyl]benzene.

- Cayman Chemical. (+)-δ-Tocopherol (CAS 119-13-1).

- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design.

- PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.

- BenchChem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

- National Institutes of Health (NIH). (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-(difluoromethyl)-1-methoxybenzene - CAS:1261512-49-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. 944333-98-6|4-Bromo-1-(difluoromethoxy)-2-isopropoxybenzene|BLD Pharm [bldpharm.com]

- 5. 103291-07-2|4-Bromo-1-fluoro-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 6. 2855065-97-1|1-Bromo-4-(difluoromethyl)-2-(methoxymethoxy)benzene|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

structural analysis of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies and analytical reasoning required for the complete structural elucidation of this compound. As a Senior Application Scientist, the following sections are designed to not only present protocols but to instill a deep understanding of the experimental choices and data interpretation that are pivotal in chemical research.

Introduction

This compound, with the chemical formula C₈H₇BrF₂O, is an aromatic compound of interest in medicinal chemistry and materials science due to its unique substitution pattern. The presence of a bromine atom, a methoxy group, and a difluoromethyl group on the benzene ring imparts specific electronic and steric properties that can influence its reactivity and biological activity. A thorough structural analysis is paramount to confirming its identity, purity, and three-dimensional architecture, which are critical for any subsequent application.

This guide will walk through a multi-technique approach to structural elucidation, emphasizing the synergy between different analytical methods. We will explore the expected outcomes and provide a logical framework for piecing together the structural puzzle.

Physico-chemical Properties Summary

A foundational step in any structural analysis is the compilation of known physico-chemical properties. This data provides a baseline for sample handling and interpretation of analytical results.

| Property | Value | Source |

| CAS Number | 1254034-35-9 | [1] |

| Molecular Formula | C₈H₇BrF₂O | [2] |

| Molecular Weight | 237.04 g/mol | [2] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., CDCl₃, DMSO) | N/A |

Part 1: Unambiguous Identification and Connectivity Assessment

The primary objective is to confirm the molecular formula and the connectivity of the atoms. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.[3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.[4]

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Expected Data and Interpretation:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This results in two peaks of almost equal intensity separated by 2 m/z units (M and M+2).[5]

-

Molecular Ion (M⁺): Look for a cluster of peaks around m/z 236 and 238, corresponding to [C₈H₇⁷⁹BrF₂O]⁺ and [C₈H₇⁸¹BrF₂O]⁺. The exact mass can be determined using high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

Fragmentation Pattern: Expect fragmentation corresponding to the loss of key functional groups. Common fragmentation pathways for this molecule could include:

-

Loss of a methyl group (-CH₃) from the methoxy group.

-

Loss of the methoxy group (-OCH₃).

-

Loss of the difluoromethyl group (-CHF₂).

-

Loss of a bromine atom (-Br).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution, providing detailed information about the carbon-hydrogen framework.[4][6] For this molecule, ¹H, ¹³C, and ¹⁹F NMR will be invaluable.[7]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum. Key parameters to note are the chemical shift (δ), integration, and multiplicity (splitting pattern).

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show the number of unique carbon environments.

-

¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This is crucial for observing the difluoromethyl group.

-

2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or ambiguous, 2D NMR experiments can establish correlations between nuclei.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

Expected Spectral Data and Interpretation:

-

¹H NMR:

-

Aromatic Protons (3H): Expect three signals in the aromatic region (typically δ 6.5-8.0 ppm). The splitting patterns will be indicative of their relative positions. For a 1,2,4-substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

-

Difluoromethyl Proton (1H): A triplet in the region of δ 6.5-7.5 ppm due to coupling with the two fluorine atoms (¹JHF).

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen, bromine, and difluoromethyl groups will be shifted downfield. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

-

Methoxy Carbon (1C): A signal around δ 55-60 ppm.

-

Difluoromethyl Carbon (1C): A triplet signal further downfield due to the attached fluorine atoms.

-

-

¹⁹F NMR:

-

A doublet in the ¹⁹F NMR spectrum, arising from the two equivalent fluorine atoms being split by the single proton of the difluoromethyl group.

-

Part 2: Vibrational Spectroscopy and Functional Group Confirmation

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Data and Interpretation:

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Aryl ether |

| 1100-1000 | C-F stretch | Difluoromethyl (-CHF₂) |

| 800-600 | C-Br stretch | Aryl bromide |

Part 3: Three-Dimensional Structure Determination

While NMR provides the connectivity, X-ray crystallography can provide the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8][9]

Single-Crystal X-ray Diffraction

Experimental Workflow:

Caption: Workflow for X-ray Crystallography.

Experimental Protocol:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray beam. The diffraction pattern is collected as the crystal is rotated.[8]

-

Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.[8]

-

Structure Refinement: The initial model is refined to best fit the experimental data, yielding precise atomic coordinates.[8]

Expected Structural Features:

The crystal structure would confirm the substitution pattern on the benzene ring and provide precise measurements of:

-

Bond lengths: C-Br, C-O, C-C, C-F, and C-H bond distances.

-

Bond angles: The geometry around each atom.

-

Torsion angles: The conformation of the methoxy and difluoromethyl groups relative to the benzene ring.

-

Intermolecular interactions: Packing of the molecules in the crystal lattice, which may involve halogen bonding, hydrogen bonding, or π-π stacking.

Integrated Structural Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data integration for a comprehensive structural analysis.

Caption: Integrated workflow for structural elucidation.

Safety Considerations

Appropriate safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, related brominated aromatic compounds are often classified as irritants to the skin, eyes, and respiratory system.[10][11] Therefore, it is prudent to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula, while a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, augmented by 2D techniques, elucidates the intricate connectivity of the atoms. IR spectroscopy serves to confirm the presence of key functional groups. Finally, single-crystal X-ray diffraction can provide the ultimate proof of structure in the solid state, offering a detailed three-dimensional picture. By following the integrated workflow presented in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities.

References

- ChemicalBook. (2025-07-26). 4-Bromo-1-difluoromethoxy-2-methyl-benzene - Safety Data Sheet.

- PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.

- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.

- Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.

- PubMed. (2016-11-25). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method.

- Thermo Fisher Scientific. (2009-09-26). SAFETY DATA SHEET.

- SpectraBase. (n.d.). 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts.

- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Sigma-Aldrich. (2025-04-28). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene.

- Fluorochem. (2024-12-19). Safety Data Sheet.

- The Royal Society of Chemistry. (2018). Supporting Information.

- ChemicalBook. (n.d.). 1-BroMo-4-fluoro-5-isopropyl-2-Methoxybenzene(944317-92-4) 1 H NMR.

- Sunway Pharm Ltd. (n.d.). 4-Bromo-2-(difluoromethyl)-1-methoxybenzene.

- Beilstein Journals. (n.d.). Supplementary Information.

- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives.

- ChemicalBook. (2025-09-25). 1-BROMO-4-METHOXY-2,3-DIFLUOROBENZENE.

- NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.

- PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.

- NIST. (n.d.). Benzene, 1-bromo-4-methoxy-.

- BLDpharm. (n.d.). This compound.

- BLDpharm. (n.d.). 1-Bromo-4-(difluoromethyl)-2-(methoxymethoxy)benzene.

- ResearchGate. (2015-02). Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ).

- YouTube. (2023-12-02). Bromo pattern in Mass Spectrometry.

- Wiley Online Library. (n.d.). Macromolecular Structure Determination by X-ray Crystallography.

- NIST. (n.d.). p-Bromofluorobenzene.

- PubChemLite. (n.d.). 4-bromo-1-methoxy-2-(nonafluorobutyl)benzene (C11H6BrF9O).

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- NIH. (2024-08-01). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

- Sigma-Aldrich. (n.d.). 4-Bromo-1,2-difluorobenzene 98%.

Sources

- 1. 1254034-35-9|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-2-(difluoromethyl)-1-methoxybenzene - CAS:1261512-49-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene in common lab solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the solubility of this compound, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative solubility data, this document outlines a predicted solubility profile based on the compound's molecular structure and physicochemical properties. Furthermore, a comprehensive, step-by-step experimental protocol for the accurate determination of its solubility in common laboratory solvents is presented. This guide is intended to equip researchers with the foundational knowledge and practical methodology required for the effective use of this compound in experimental design, reaction optimization, and purification processes.

Introduction to this compound

This compound is a halogenated aromatic ether with potential applications as a building block in organic synthesis. The presence of a bromo substituent provides a reactive handle for cross-coupling reactions, while the difluoromethyl and methoxy groups can influence the electronic properties, lipophilicity, and metabolic stability of derivative compounds. A thorough understanding of its solubility is a critical first step in its application, directly impacting reaction kinetics, purification efficiency, and the ability to formulate solutions of known concentrations.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These parameters are fundamental to predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 1254034-35-9 | [BLDpharm][1] |

| Molecular Formula | C₈H₇BrF₂O | [United States Biological][2] |

| Molecular Weight | 237.04 g/mol | [United States Biological][2] |

| Appearance | Predicted to be a solid or liquid at room temperature | Inferred from similar structures |

| Storage Temperature | -20°C | [United States Biological][2] |

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Soluble | These solvents can engage in dipole-dipole interactions with the ether and difluoromethyl moieties, and their organic character can solvate the aromatic ring. |

| Nonpolar & Halogenated | Toluene, Hexanes, Dichloromethane (DCM), Chloroform | Soluble | The significant nonpolar surface area of the brominated aromatic ring allows for favorable van der Waals interactions with nonpolar and halogenated solvents. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Slightly Soluble | The large, nonpolar bromophenyl group is expected to dominate the molecule's character, leading to poor interactions with highly polar, hydrogen-bonding solvents like water. Limited solubility may be observed in lower alcohols like methanol and ethanol. |

The following diagram illustrates the logical relationship between the compound's structural features and its predicted solubility in different solvent classes.

Caption: Predicted solubility based on molecular interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a standardized and robust protocol for the quantitative determination of the solubility of a solid compound such as this compound. This method, known as the isothermal shake-flask method, is considered the "gold standard" for determining thermodynamic solubility.[4]

Objective

To determine the saturation solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, tetrahydrofuran, dichloromethane, toluene, hexanes)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature incubator shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Detailed Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble, e.g., acetonitrile).

-

These standards will be used to generate a calibration curve for the HPLC analysis. The concentration range should bracket the expected solubility.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.[4]

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the mobile phase of the HPLC system to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and the standard solutions onto the HPLC system.

-

Record the peak area of the analyte for each injection.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted saturated solution from the calibration curve.

-

Calculate the solubility of this compound in the test solvent by accounting for the dilution factor.

-

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure suggests good solubility in common polar aprotic and nonpolar organic solvents, and poor solubility in polar protic solvents such as water. This technical guide provides a robust experimental protocol for the accurate determination of its solubility, enabling researchers to confidently utilize this compound in their synthetic and developmental endeavors. The provided methodology ensures the generation of reliable and reproducible solubility data, which is fundamental to sound scientific practice.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BLDpharm. (n.d.). This compound.

- United States Biological. (n.d.). This compound - Data Sheet.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

Sources

An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-methoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. We will delve into its structural significance, provide a detailed, field-proven synthetic protocol, explore its chemical and physical properties, and discuss its potential applications, particularly in the realm of drug discovery.

Introduction: The Emerging Importance of Difluoromethylated Aromatics

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for more common functional groups like hydroxyl, thiol, or amine moieties.[1][2][3] Unlike the more lipophilic trifluoromethyl group, the CF₂H group possesses a polarized C-H bond, enabling it to act as a hydrogen bond donor, which can enhance binding affinity and specificity to biological targets.[1][3]

This compound (CAS No. 1254034-35-9) is a key building block that combines the advantageous properties of the difluoromethyl group with the synthetic versatility of a brominated aromatic ring. The bromine atom serves as a convenient handle for a wide range of cross-coupling reactions, allowing for the facile introduction of this valuable scaffold into more complex molecular architectures. The methoxy group further modulates the electronic properties of the benzene ring, influencing its reactivity and potential biological interactions.

Synthesis of this compound: A Proposed Synthetic Route

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Formylation of 3-Bromoanisole to yield 4-Bromo-2-methoxybenzaldehyde

This initial step introduces a formyl group ortho to the methoxy group, a common strategy in the synthesis of substituted benzaldehydes.

-

Reaction Setup: To a solution of 3-bromoanisole (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable formylating agent. For instance, in a Vilsmeier-Haack reaction, a pre-formed Vilsmeier reagent (from DMF and oxalyl chloride or POCl₃) would be used. Alternatively, ortho-lithiation with a strong base like n-butyllithium at low temperatures (-78 °C) followed by quenching with DMF can be employed.[5]

-

Reaction Conditions: The reaction is typically stirred at low temperature (e.g., 0 °C to room temperature) for a period of 2-12 hours, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-bromo-2-methoxybenzaldehyde.

Step 2: Deoxofluorination of 4-Bromo-2-methoxybenzaldehyde to yield this compound

This crucial step converts the aldehyde to the target difluoromethyl group.

-

Reaction Setup: In a fume hood, dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane in a fluorinated polymer reaction vessel.

-

Reagent Addition: Under an inert atmosphere, slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (typically 1.5-2.0 eq) at a low temperature (e.g., 0 °C). Caution: Deoxofluorinating agents are hazardous and should be handled with extreme care by trained personnel.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, and wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1254034-35-9 | [6][7][8] |

| Molecular Formula | C₈H₇BrF₂O | [8] |

| Molecular Weight | 237.04 g/mol | [8] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not definitively reported, but estimated to be >200 °C at atmospheric pressure | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water | General property of similar compounds |

Characterization Data (Predicted):

-

¹H NMR: Peaks corresponding to the aromatic protons, the methoxy group protons, and a characteristic triplet for the CHF₂ proton.

-

¹³C NMR: Signals for the aromatic carbons, the methoxy carbon, and a triplet for the CF₂ carbon due to C-F coupling.

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.